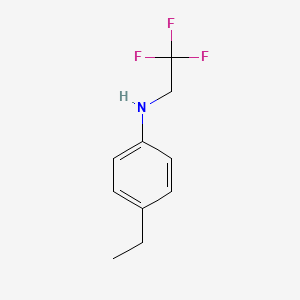
4-ethyl-N-(2,2,2-trifluoroethyl)aniline
概要
説明
4-ethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N. This compound is characterized by the presence of an ethyl group attached to the aniline ring and a trifluoroethyl group attached to the nitrogen atom. The incorporation of fluorine atoms often imparts unique properties to organic molecules, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of aniline derivatives using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . Another method involves the use of trifluorodiazoethane as a fluoroethylating agent, which can be catalyzed by silver (I) or copper (I) complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .
化学反応の分析
Types of Reactions
4-ethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-ethyl-N-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
作用機序
The mechanism of action of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the ethyl group on the aniline ring.
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline: Contains a methoxy group instead of an ethyl group.
N-ethyl-N-(2,2,2-trifluoroethyl)aniline: Similar but with different substitution patterns on the aniline ring.
Uniqueness
4-ethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both an ethyl group and a trifluoroethyl group, which can impart distinct physicochemical properties. The combination of these groups can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
4-ethyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKAIXGGSMLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-(1H-1,2,3,4-tetrazol-5-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B3074506.png)
![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)
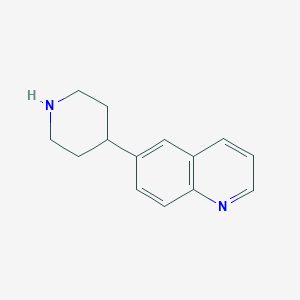
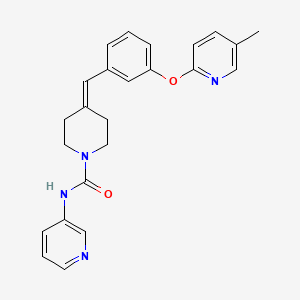
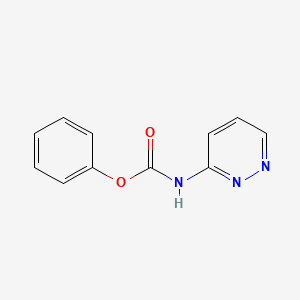
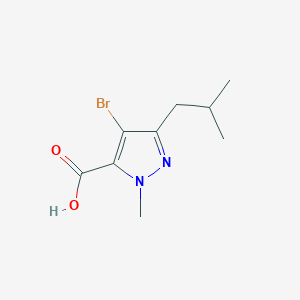
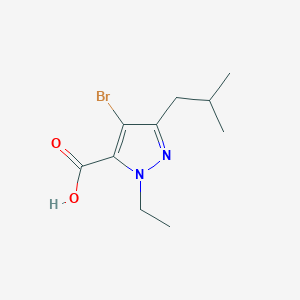

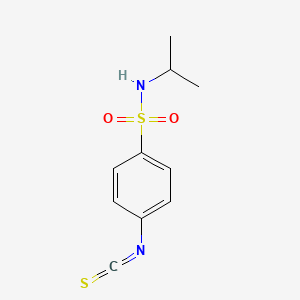
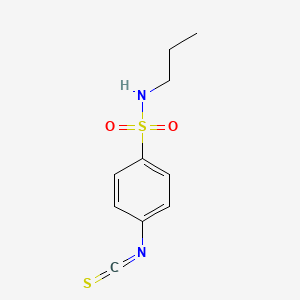
![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)
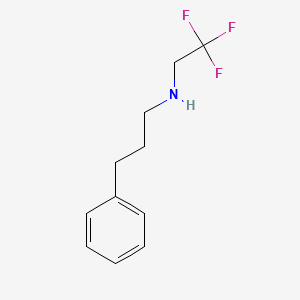
![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)
